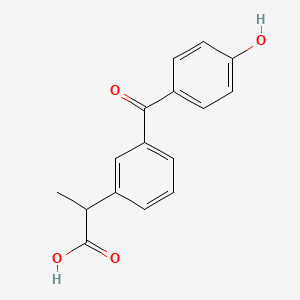
2-(3-(p-Hydroxybenzoyl)phenyl)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/UF4500000 is a chemical compound with the molecular formula C16H14O4. It contains 14 hydrogen atoms, 16 carbon atoms, and 4 oxygen atoms . This compound is recognized for its various applications in scientific research and industry.
Vorbereitungsmethoden
The preparation methods for NIOSH/UF4500000 involve specific synthetic routes and reaction conditions. The National Institute for Occupational Safety and Health (NIOSH) provides detailed analytical methods for the synthesis and analysis of such compounds . These methods include sampling and analysis of contaminants in workplace air, blood, and urine of workers who are occupationally exposed .
Analyse Chemischer Reaktionen
NIOSH/UF4500000 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s chemical structure includes multiple bonds, aromatic rings, and functional groups such as carboxylic acid and ketone . These structural features make it reactive under specific conditions, leading to the formation of various products.
Wissenschaftliche Forschungsanwendungen
NIOSH/UF4500000 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology and medicine, it is utilized for its potential therapeutic effects and as a tool for understanding biological pathways . The compound also finds applications in industry, particularly in the development of new materials and safety assessments .
Wirkmechanismus
The mechanism of action of NIOSH/UF4500000 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target molecules, leading to changes in cellular processes . The precise mechanism may vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
NIOSH/UF4500000 can be compared with other similar compounds, such as polycyclic aromatic hydrocarbons, which share some structural features and chemical properties . NIOSH/UF4500000 is unique in its specific molecular structure and the particular applications it serves in scientific research and industry.
Conclusion
NIOSH/UF4500000 is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it valuable for scientific research, industrial applications, and understanding complex biological mechanisms.
Eigenschaften
CAS-Nummer |
144977-91-3 |
|---|---|
Molekularformel |
C16H14O4 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
2-[3-(4-hydroxybenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H14O4/c1-10(16(19)20)12-3-2-4-13(9-12)15(18)11-5-7-14(17)8-6-11/h2-10,17H,1H3,(H,19,20) |
InChI-Schlüssel |
LYEUJNWXWAUVAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















